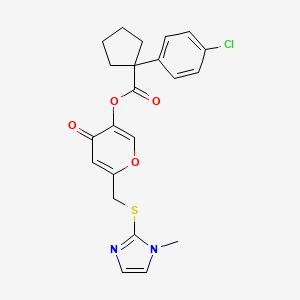

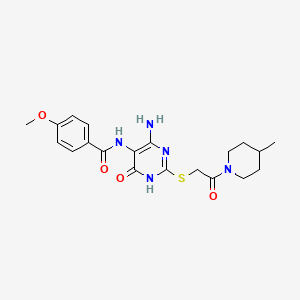

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

カタログ番号 B2586775

CAS番号:

1094606-45-7

分子量: 374.444

InChIキー: MHVPETAICKCKJR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which makes it an attractive target for synthesis and study.

科学的研究の応用

Metal Complex Synthesis

- Research has utilized the pyrazolyl group, which is similar to the one in the compound of interest, as a building block for synthesizing metal complexes. These complexes, involving gold and palladium derivatives, exhibit unique bonding interactions and could have implications in materials science and coordination chemistry (Claramunt et al., 2003).

Pharmacological Potential

- A study focused on the computational and pharmacological potential of novel derivatives including 1,3,4-oxadiazole and pyrazole, similar to the compound of interest. These compounds showed diverse biological activities like tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antioxidant Activity

- New 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant properties. These compounds displayed significant free-radical scavenging ability, suggesting their potential in oxidative stress-related applications (Shakir et al., 2014).

Antibacterial and Antifungal Activity

- A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antibacterial and antifungal activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Kulkarni et al., 2021).

Spectroscopic and Computational Analysis

- Extensive computational analysis and spectroscopic characterization of oxadiazole derivatives were performed, revealing insights into their chemical stability, reactivity, and potential applications in areas like tuberculosis treatment (El-Azab et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(m-tolyl)-1,2,4-oxadiazole, which is synthesized from m-toluidine and ethyl chloroformate. The second intermediate is 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 2-butoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "m-toluidine", "ethyl chloroformate", "2-butoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole", "a. Dissolve m-toluidine (1.0 eq) in dry dichloromethane (DCM) and cool to 0°C.", "b. Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture while stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-(m-tolyl)-1,2,4-oxadiazole as a white solid.", "Step 2: Synthesis of 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde", "a. Dissolve 2-butoxybenzaldehyde (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol and reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Wash the product with ethanol and dry under vacuum to obtain 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde as a yellow solid.", "Step 3: Coupling of intermediates to form final product", "a. Dissolve 3-(m-tolyl)-1,2,4-oxadiazole (1.0 eq) and 3-(2-butoxyphenyl)-1H-pyrazole-5-carbaldehyde (1.1 eq) in dry DCM and cool to 0°C.", "b. Slowly add triethylamine (1.1 eq) and catalytic amount of p-toluenesulfonic acid to the reaction mixture while stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 12 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain the final product, 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole as a white solid." ] } | |

CAS番号 |

1094606-45-7 |

製品名 |

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole |

分子式 |

C22H22N4O2 |

分子量 |

374.444 |

IUPAC名 |

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H22N4O2/c1-3-4-12-27-20-11-6-5-10-17(20)18-14-19(25-24-18)22-23-21(26-28-22)16-9-7-8-15(2)13-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25) |

InChIキー |

MHVPETAICKCKJR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)

methanone](/img/structure/B2586701.png)

![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586715.png)